molecular formula C8H15ClN2O B6208531 (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride CAS No. 2200259-02-3

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride

Cat. No.: B6208531
CAS No.: 2200259-02-3
M. Wt: 190.7
InChI Key:
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Description

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be beneficial in drug design for improving the selectivity and potency of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate.

    N-Methylation: The spirocyclic intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be accomplished by reacting the N-methylated spirocyclic intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms or other leaving groups with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it an attractive scaffold for designing new compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. Its unique structure can provide insights into the structure-activity relationships of spirocyclic compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
  • (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
  • 2-oxa-1-azaspiro[3.3]heptane derivatives

Uniqueness

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride is unique due to its specific spirocyclic structure and the presence of both an N-methyl group and a carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with improved properties.

Properties

CAS No.

2200259-02-3

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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